
tert-butyl 6-(methylamino)hexanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-(methylamino)hexanoate hydrochloride (TBMAH) is an organic compound which has been studied for its various biochemical and physiological effects. It is a synthetic derivative of a naturally occurring amino acid and has been used in a variety of laboratory experiments and research applications. TBMAH has been found to have a number of advantages over other compounds due to its high solubility in water and its relatively low cost.
Aplicaciones Científicas De Investigación
Tert-butyl 6-(methylamino)hexanoate hydrochloride has been used in a variety of scientific research applications, including studies on the effects of drugs on the central nervous system, the effects of hormones on behavior, and the effects of drugs on the cardiovascular system. It has also been used to study the effects of environmental toxins on the body, to study the effects of nutrition on health, and to study the effects of drugs on the immune system.
Mecanismo De Acción
Tert-butyl 6-(methylamino)hexanoate hydrochloride acts as an agonist at the G-protein coupled receptor, which is a type of receptor found in the body that is involved in signal transduction. When this compound binds to the receptor, it activates the signal transduction pathway, which leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine, an important neurotransmitter involved in movement and reward. It has also been found to increase the release of norepinephrine, a neurotransmitter involved in the regulation of mood and stress. Additionally, this compound has been found to increase the release of serotonin, a neurotransmitter involved in the regulation of mood, sleep, and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of tert-butyl 6-(methylamino)hexanoate hydrochloride is its high solubility in water, which makes it easy to use in laboratory experiments. Additionally, this compound is relatively inexpensive, which makes it a cost-effective option for use in laboratory experiments. The main limitation of this compound is its relatively short half-life, which means that it must be used quickly and in small doses in order to be effective.
Direcciones Futuras
There are a number of potential future directions for research involving tert-butyl 6-(methylamino)hexanoate hydrochloride. These include further research into the biochemical and physiological effects of this compound, as well as research into its potential applications in the treatment of various diseases and conditions. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective drugs and treatments. Finally, further research into the potential toxicity of this compound could lead to improved safety protocols for its use in laboratory experiments.
Métodos De Síntesis
Tert-butyl 6-(methylamino)hexanoate hydrochloride can be synthesized using a two-step process. In the first step, 1-bromo-2,3-dihydroxypropane is reacted with methylamine in the presence of a base, such as potassium carbonate, to form the desired this compound. In the second step, the reaction mixture is treated with hydrochloric acid to yield the final product.
Propiedades
IUPAC Name |
tert-butyl 6-(methylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-11(2,3)14-10(13)8-6-5-7-9-12-4;/h12H,5-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXHTXQISXJCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
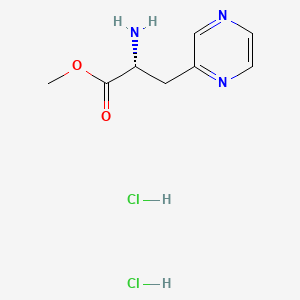
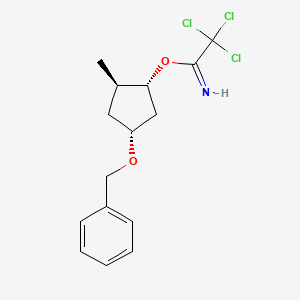
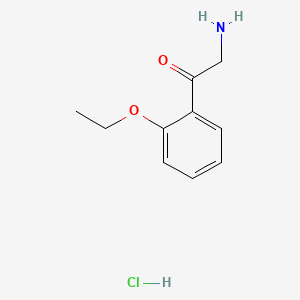

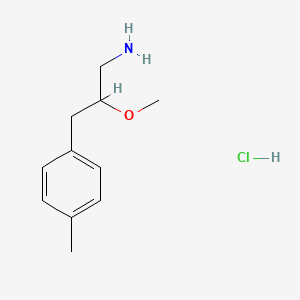

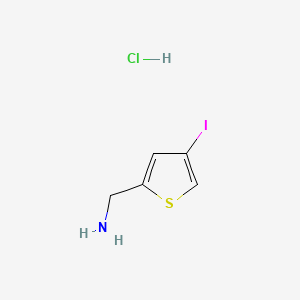
![methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6607839.png)
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)
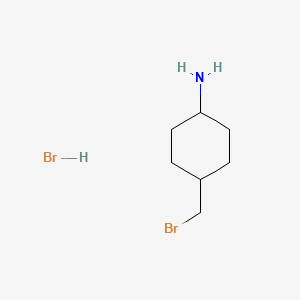
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6607865.png)
